4-Butoxy-3,5-dimethylbenzoic acid

Descripción general

Descripción

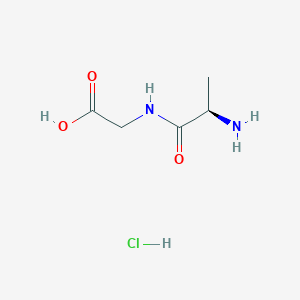

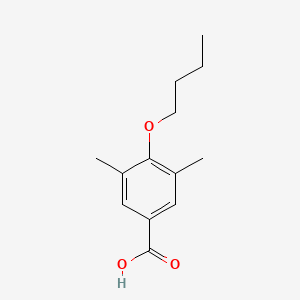

4-Butoxy-3,5-dimethylbenzoic acid is a chemical compound with the molecular weight of 222.28 . It is a solid substance that is stored at temperatures between 2-8°C .

Molecular Structure Analysis

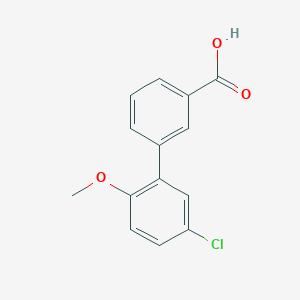

The InChI code for this compound is1S/C13H18O3/c1-4-5-6-16-12-9 (2)7-11 (13 (14)15)8-10 (12)3/h7-8H,4-6H2,1-3H3, (H,14,15) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

4-Butoxy-3,5-dimethylbenzoic acid has been widely used in scientific research due to its wide range of biological activities. It has been used as a potential therapeutic agent in the treatment of various diseases, including cancer, diabetes, hypertension, and Alzheimer’s disease. It has also been used as an antioxidant and anti-inflammatory agent. Additionally, this compound has been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds.

Mecanismo De Acción

The exact mechanism of action of 4-Butoxy-3,5-dimethylbenzoic acid is not yet fully understood. However, it is believed to interact with several cellular targets, including the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of purines and pyrimidines. In addition, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine.

Biochemical and Physiological Effects

This compound has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the activity of dihydrofolate reductase (DHFR), which is involved in the synthesis of purines and pyrimidines. In addition, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine. Furthermore, this compound has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-Butoxy-3,5-dimethylbenzoic acid has several advantages and limitations for use in laboratory experiments. One of the main advantages of using this compound is its low cost and availability. Additionally, this compound is relatively stable and can be stored for extended periods of time. Furthermore, this compound is water-soluble and can be easily dissolved in aqueous solutions.

However, there are several limitations of using this compound in laboratory experiments. One of the main limitations is its low solubility in organic solvents. Additionally, this compound has a relatively low bioavailability and is rapidly metabolized in the body. Furthermore, this compound can be toxic in high concentrations and should be handled with caution.

Direcciones Futuras

There are several potential future directions for 4-Butoxy-3,5-dimethylbenzoic acid. One of the main areas of research is the development of new synthetic methods for the production of this compound. Additionally, further research is needed to understand the exact mechanism of action of this compound and its effects on various biological targets. Furthermore, more research is needed to investigate the potential therapeutic applications of this compound, including its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. Finally, further research is needed to investigate the potential side effects of this compound in humans and animals.

Safety and Hazards

The safety information for 4-Butoxy-3,5-dimethylbenzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Propiedades

IUPAC Name |

4-butoxy-3,5-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-4-5-6-16-12-9(2)7-11(13(14)15)8-10(12)3/h7-8H,4-6H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMCYTSVIPLKGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.